

# FHD-286: A Technical Guide to its Effects on Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fhd-286	
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Prepared for: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

**FHD-286** is a first-in-class, orally bioavailable, allosteric small-molecule inhibitor that selectively targets the ATPase activity of both BRG1 (SMARCA4) and BRM (SMARCA2)[1][2][3]. These two proteins are the mutually exclusive catalytic subunits of the mammalian SWI/SNF (BAF) chromatin remodeling complex, a master regulator of gene expression[2][4]. By inhibiting the core engine of the BAF complex, **FHD-286** disrupts aberrant transcriptional programs that drive oncogenesis in various cancers, including hematologic malignancies and solid tumors[1][5].

This document provides a comprehensive technical overview of the molecular effects of **FHD-286** on gene expression. It details the compound's mechanism of action and summarizes its impact on key transcriptional programs in acute myeloid leukemia (AML) and uveal melanoma (UM). Quantitative data from preclinical studies are presented in structured tables, and detailed protocols for key experimental methodologies such as ChIP-seq, RNA-seq, and CRISPR-Cas9 screens are provided to enable replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex molecular interactions governed by **FHD-286**.

## Introduction to the BAF Chromatin Remodeling Complex







The mammalian switch/sucrose non-fermentable (mSWI/SNF), or BAF, complex is a multi-subunit protein assembly that utilizes the energy from ATP hydrolysis to modulate the structure of chromatin[4][6]. By repositioning, evicting, or altering the composition of nucleosomes, the BAF complex controls the accessibility of DNA to transcription factors and other regulatory proteins[7]. This function is fundamental to the regulation of gene expression across a wide array of cellular processes, including differentiation, proliferation, and DNA repair[6].

The catalytic activity of the BAF complex is driven by one of two mutually exclusive ATPases: BRG1 (SMARCA4) or BRM (SMARCA2)[2][4]. In numerous cancers, malignant cells become dependent on the activity of these ATPases to maintain oncogenic gene expression programs[7][8]. This dependency makes the BRG1 and BRM ATPases compelling therapeutic targets.

#### **Mechanism of Action of FHD-286**

**FHD-286** is a highly potent and selective enzymatic inhibitor of the BRG1 and BRM ATPases[1] [5][9]. It binds to an allosteric site on these proteins, inhibiting their ability to hydrolyze ATP[5] [10]. This abrogation of ATPase activity renders the BAF complex incapable of remodeling chromatin, effectively "freezing" the chromatin landscape. As a result, transcription factors driving oncogenic pathways are unable to access their target gene promoters and enhancers, leading to the downregulation of critical survival and proliferation signals and, in many cases, the induction of differentiation[3][10].



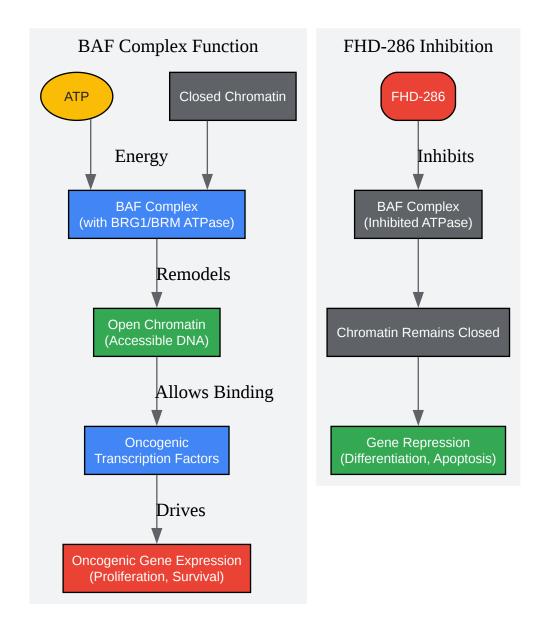


Fig. 1: Mechanism of FHD-286 Action. (Max Width: 760px)

## Effects on Gene Expression in Acute Myeloid Leukemia (AML)

In preclinical AML models, **FHD-286** has demonstrated broad activity across various mutational backgrounds[11]. Its primary effects are the disruption of leukemic stem cell programs and the induction of myeloid differentiation[11][12].



## Downregulation of the SPI1 (PU.1) Transcriptional Program

The transcription factor SPI1 (also known as PU.1) is critical for hematopoietic development and is implicated in AML oncogenesis[1]. Preclinical studies show that BAF inhibition with FHD-286 profoundly affects the SPI1 transcriptional program[1]. ChIP-seq analysis in the MOLM13 AML cell line revealed that FHD-286 treatment leads to a significant reduction in BRG1 occupancy on chromatin, particularly at sites enriched for the SPI1/PU.1 binding motif[1]. This displacement of the BAF complex from SPI1-regulated enhancer elements leads to decreased chromatin accessibility (as measured by ATAC-seq) and subsequent downregulation of key SPI1 target genes, including MYC and BCL2[13].

### **Induction of Myeloid Differentiation**

A hallmark of **FHD-286** activity in AML is the induction of differentiation[11][12]. Treatment of AML cell lines and patient-derived samples with **FHD-286** leads to a time- and dose-dependent upregulation of the myeloid maturation marker CD11b (integrin alpha M, ITGAM)[11][14]. Concurrently, there is a decrease in the expression of hematopoietic stem cell markers like CD34 and proliferation markers such as Ki67[11]. Single-cell RNA sequencing (scRNA-seq) of bone marrow from AML patients treated with **FHD-286** confirmed a shift away from a leukemic stem cell (LSC) identity toward a more differentiated, terminal myeloid cell state[9][10].

### **Disruption of mRNA Splicing**

Recent findings suggest that **FHD-286** also impacts mRNA splicing[4]. In AML cell lines, treatment with **FHD-286** led to the downregulation of the splicing factor HNRNPC. This resulted in the aberrant inclusion of intronic Alu elements into mRNA transcripts, a phenomenon known as exonization, suggesting that disruption of mRNA processing may contribute to the anti-leukemic effects of BRG1/BRM inhibition[4].



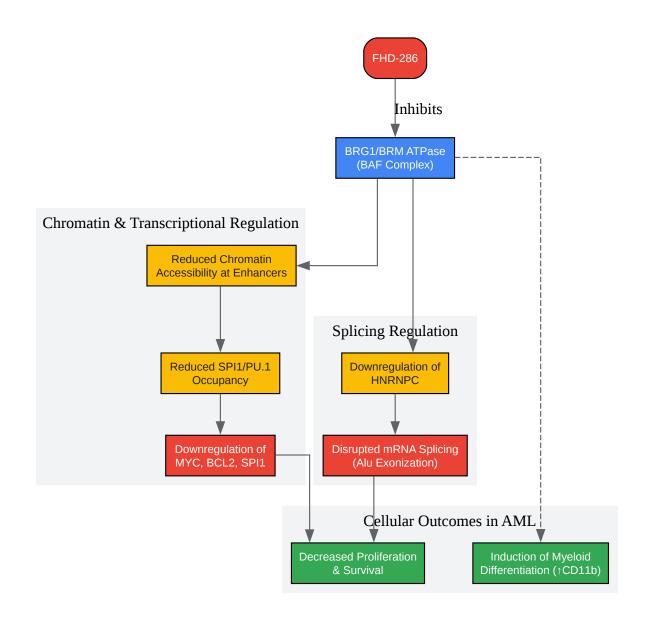


Fig. 2: FHD-286 Signaling Effects in AML. (Max Width: 760px)

# Effects on Gene Expression in Uveal Melanoma (UM)



Uveal melanoma is another malignancy highly sensitive to BAF complex inhibition[9]. The mechanism in UM involves the disruption of lineage-specific transcription factors and modulation of the tumor microenvironment.

## **Downregulation of Lineage-Specific Transcription Factors**

Preclinical studies in UM cell line-derived xenograft (CDX) models show that **FHD-286** treatment leads to the downregulation of key melanocyte lineage transcription factors, including MITF and SOX10[9]. This is accompanied by a decrease in the expression of their downstream targets and a reduction in proliferation markers like Cyclin D1. Furthermore, **FHD-286** treatment was shown to shift the gene expression profile of tumor cells towards a less aggressive phenotype, including the downregulation of PRAME, a marker associated with poor prognosis[9].

#### **Modulation of the Tumor Immune Microenvironment**

In a Phase 1 clinical trial for metastatic uveal melanoma (mUM), analysis of peripheral blood from patients treated with **FHD-286** revealed changes in gene expression associated with a reduction in immunosuppressive signatures[15]. Notably, a dose-dependent reduction of FOXP3 mRNA, a key marker for regulatory T cells (Tregs), was observed. This was complemented by an increase in transcripts associated with immune activation, such as Granzyme B[15]. These findings suggest that **FHD-286** may help to create a more immune-permissive tumor microenvironment.

### **Quantitative Data Summary**

The following tables summarize key quantitative findings from preclinical studies of FHD-286.

Table 1: Effect of **FHD-286** on Chromatin Occupancy and Super-Enhancers in MOLM13 AML Cells (Data derived from ChIP-seq analysis after 16-hour treatment with 100 nM **FHD-286**)



Feature	Observation	Key Gene Loci Affected	Citation
BRG1 Occupancy	Markedly reduced genome-wide occupancy on chromatin.	Significant log2 fold- reduction at loci including WNT2B, TCF4, CLEC12A, CSF1R, CCND2.	[6]
H3K27Ac Occupancy	Genome-wide reduction in H3K27Ac occupancy, indicating decreased enhancer/promoter activity.	Significant log2 fold- increase at loci including CDKN1B, HMOX1, CEBPA, HEXIM1.	[1]
Super-Enhancer Rank	Reduced ranking (decreased activity).	MYC, BCL2, CDK6, CSF1R	[1]
Super-Enhancer Rank	Increased ranking (increased activity).	SPI1, IFNGR1, CDKN1B, HMOX1	[1]

Table 2: Selected Differentially Expressed Genes in AML Models Treated with **FHD-286** (Data derived from RNA-seq analysis)



Gene	Regulation Direction	Biological Role	Cell Line/Model	Citation
MYC	Down	Oncogene, Proliferation	MOLM13, PDX models	[6][13]
BCL2	Down	Anti-apoptotic	MOLM13, PDX models	[6][13]
SPI1 (PU.1)	Down	Hematopoietic TF	MOLM13	[13]
CDK6	Down	Cell Cycle	MOLM13	[1]
ITGAM (CD11b)	Up	Myeloid Differentiation	AML Cell Lines, Patient Samples	[4]
HEXIM1	Up	Transcriptional Regulator	MOLM13	[6]
CDKN1A (p21)	Up	Cell Cycle Arrest	PDX models	[6]
HNRNPC	Down	mRNA Splicing Factor	EOL1, HL60, MV411, etc.	[4]

Table 3: Summary of Gene Expression Changes in Uveal Melanoma Models Treated with **FHD-286** (Data derived from RNA-seq and RT-qPCR analysis)



Gene / Gene Set	Regulation Direction	Biological Context	Model	Citation
MITF	Down	Lineage Transcription Factor	UM CDX Models	[9]
SOX10	Down	Lineage Transcription Factor	UM CDX Models	[9]
PRAME	Down	Poor Prognosis Marker	UM CDX Models	[9]
FOXP3	Down (Dose- dependent)	Regulatory T Cell Marker	Patient PBMCs	[15]
Granzyme B	Up (Dose- dependent)	Immune Activation	Patient PBMCs	[15]
Type I/II IFN Signaling	Enriched (Upregulated)	Immune Response	B16F10 Syngeneic Model	[2]
Antigen Presentation	Enriched (Upregulated)	Immune Response	B16F10 Syngeneic Model	[2]

## **Detailed Experimental Protocols**

The following are representative protocols for key experimental techniques used to study the effects of **FHD-286**.

### **Chromatin Immunoprecipitation Sequencing (ChIP-seq)**

This protocol is adapted from methodologies used to assess BRG1 and H3K27Ac occupancy in AML cells treated with **FHD-286**[1][2].

 Cell Culture and Treatment: MOLM13 cells are cultured in exponential growth phase and treated with 100 nM FHD-286 or DMSO vehicle control for 16 hours.



- Cross-linking: Cells (approx. 10-20 million per IP) are cross-linked with 1% formaldehyde for 10 minutes at room temperature, followed by quenching with 125 mM glycine.
- Cell Lysis and Chromatin Sonication: Cells are lysed, and nuclei are isolated. Chromatin is sheared to an average size of 200-500 bp using a Covaris sonicator.
- Immunoprecipitation: Sheared chromatin is incubated overnight at 4°C with primary antibodies against BRG1 or H3K27Ac. Protein A/G magnetic beads are used to capture the antibody-chromatin complexes.
- Washing and Elution: Beads are subjected to a series of stringent washes to remove nonspecific binding. Chromatin is then eluted from the beads.
- Reverse Cross-linking and DNA Purification: Cross-links are reversed by incubation at 65°C
   with Proteinase K. DNA is purified using phenol-chloroform extraction or a column-based kit.
- Library Preparation and Sequencing: ChIP DNA is used to prepare sequencing libraries (including end-repair, A-tailing, and adapter ligation). Libraries are amplified by PCR and sequenced on an Illumina platform.
- Data Analysis: Reads are aligned to the human reference genome. Peak calling is performed using software like MACS2. Differential binding analysis and motif analysis are conducted to identify changes in protein occupancy and associated transcription factor binding sites.



Fig. 3: ChIP-seq Experimental Workflow. (Max Width: 760px)

#### RNA Sequencing (RNA-seq)



This protocol describes a typical workflow for analyzing differential gene expression in **FHD-286**-treated cells[2][4].

- Cell Culture and Treatment: AML cell lines are treated with FHD-286 (e.g., 5-20 nM for 7 days for differentiation studies) or DMSO vehicle control.
- RNA Extraction: Total RNA is isolated from cell pellets using a TRIzol-based method or a commercial RNA extraction kit. RNA quality and quantity are assessed using a Bioanalyzer or similar instrument.
- Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers. Second-strand cDNA is synthesized, followed by end-repair, Atailing, and ligation of sequencing adapters.
- Sequencing: The final library is amplified via PCR and sequenced on an Illumina NovaSeq or similar platform to generate paired-end reads.
- Data Analysis: Raw sequencing reads are assessed for quality (e.g., using FastQC). Reads
  are then aligned to the human reference genome using an aligner like STAR. Gene
  expression is quantified by counting reads mapped to each gene (e.g., using featureCounts).
- Differential Expression Analysis: Differential gene expression between **FHD-286**-treated and control samples is calculated using a package like DESeq2 or edgeR. This yields log2 fold changes, p-values, and adjusted p-values for each gene.
- Pathway Analysis: Gene Set Enrichment Analysis (GSEA) or other pathway analysis tools
  are used to identify biological pathways and hallmark gene sets that are significantly
  enriched in the differentially expressed gene lists.

#### Genome-wide CRISPR-Cas9 Screen

This is a representative protocol for a negative selection (dropout) screen to identify genes that are synthetic lethal with **FHD-286**, based on methods described for AML cell lines[3][4][7].

 Cell Line Preparation: An AML cell line (e.g., OCI-AML2) is engineered to stably express the Cas9 endonuclease.



- Lentiviral Library Transduction: The Cas9-expressing cells are transduced at a low multiplicity of infection (MOI < 0.3) with a pooled genome-wide sgRNA lentiviral library (e.g., Brunello library). This ensures that most cells receive only one sgRNA. A sufficient number of cells are transduced to maintain a high representation of the library (e.g., >500 cells per sgRNA).
- Puromycin Selection: Transduced cells are selected with puromycin to eliminate nontransduced cells. A sample of cells is collected at this point to serve as the baseline (T=0) reference.
- Drug Treatment: The cell population is split into two arms: one treated with DMSO (vehicle control) and the other with a sub-lethal concentration of **FHD-286** (e.g., EC30).
- Cell Culture and Passaging: Cells are cultured for a defined period (e.g., 14-21 days), being passaged as needed while maintaining high library representation.
- Genomic DNA Extraction: At the end of the screen, genomic DNA is extracted from both the control and FHD-286-treated cell populations.
- sgRNA Amplification and Sequencing: The sgRNA-containing regions of the genomic DNA are amplified by PCR. The resulting amplicons are sequenced using a high-throughput sequencer.
- Data Analysis: Sequencing reads are counted for each sgRNA. The change in representation
  of each sgRNA in the FHD-286-treated arm relative to the control arm (or the T=0 sample) is
  calculated. Genes whose sgRNAs are significantly depleted in the FHD-286-treated cells are
  identified as potential synthetic lethal targets.

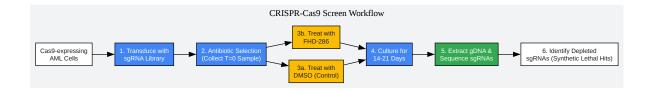




Fig. 4: CRISPR-Cas9 Synthetic Lethal Screen Workflow. (Max Width: 760px)

#### Conclusion

**FHD-286** represents a targeted therapeutic strategy that functions by directly inhibiting the core enzymatic machinery of the BAF chromatin remodeling complex. This mechanism leads to profound changes in gene expression in cancer cells dependent on BAF activity. In AML, **FHD-286** disrupts oncogenic transcription factor networks, such as the SPI1 program, and potently induces myeloid differentiation. In uveal melanoma, it downregulates key lineage-specific oncogenes and appears to modulate the tumor microenvironment to be more permissive to an anti-tumor immune response. The detailed molecular data and experimental protocols provided herein offer a foundational resource for researchers and drug developers working to further understand and leverage BAF inhibition as a therapeutic approach in oncology.

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- To cite this document: BenchChem. [FHD-286: A Technical Guide to its Effects on Gene Expression Regulation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8820906#fhd-286-effects-on-gene-expression-regulation]

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